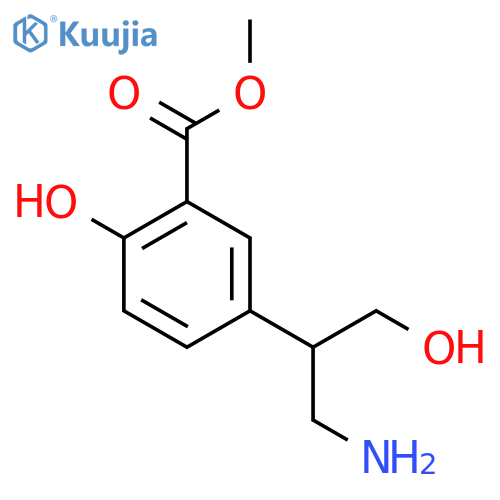Cas no 2229153-86-8 (methyl 5-(1-amino-3-hydroxypropan-2-yl)-2-hydroxybenzoate)

2229153-86-8 structure
商品名:methyl 5-(1-amino-3-hydroxypropan-2-yl)-2-hydroxybenzoate
methyl 5-(1-amino-3-hydroxypropan-2-yl)-2-hydroxybenzoate 化学的及び物理的性質
名前と識別子
-
- methyl 5-(1-amino-3-hydroxypropan-2-yl)-2-hydroxybenzoate
- EN300-1799437
- 2229153-86-8
-
- インチ: 1S/C11H15NO4/c1-16-11(15)9-4-7(2-3-10(9)14)8(5-12)6-13/h2-4,8,13-14H,5-6,12H2,1H3
- InChIKey: GOZMOFMIGJUMHJ-UHFFFAOYSA-N
- ほほえんだ: OCC(CN)C1C=CC(=C(C(=O)OC)C=1)O
計算された属性
- せいみつぶんしりょう: 225.10010796g/mol
- どういたいしつりょう: 225.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
methyl 5-(1-amino-3-hydroxypropan-2-yl)-2-hydroxybenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1799437-5.0g |
methyl 5-(1-amino-3-hydroxypropan-2-yl)-2-hydroxybenzoate |
2229153-86-8 | 5g |
$3687.0 | 2023-06-02 | ||
| Enamine | EN300-1799437-2.5g |
methyl 5-(1-amino-3-hydroxypropan-2-yl)-2-hydroxybenzoate |
2229153-86-8 | 2.5g |
$2492.0 | 2023-09-19 | ||
| Enamine | EN300-1799437-1.0g |
methyl 5-(1-amino-3-hydroxypropan-2-yl)-2-hydroxybenzoate |
2229153-86-8 | 1g |
$1272.0 | 2023-06-02 | ||
| Enamine | EN300-1799437-5g |
methyl 5-(1-amino-3-hydroxypropan-2-yl)-2-hydroxybenzoate |
2229153-86-8 | 5g |
$3687.0 | 2023-09-19 | ||
| Enamine | EN300-1799437-0.25g |
methyl 5-(1-amino-3-hydroxypropan-2-yl)-2-hydroxybenzoate |
2229153-86-8 | 0.25g |
$1170.0 | 2023-09-19 | ||
| Enamine | EN300-1799437-0.05g |
methyl 5-(1-amino-3-hydroxypropan-2-yl)-2-hydroxybenzoate |
2229153-86-8 | 0.05g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1799437-10g |
methyl 5-(1-amino-3-hydroxypropan-2-yl)-2-hydroxybenzoate |
2229153-86-8 | 10g |
$5467.0 | 2023-09-19 | ||
| Enamine | EN300-1799437-0.5g |
methyl 5-(1-amino-3-hydroxypropan-2-yl)-2-hydroxybenzoate |
2229153-86-8 | 0.5g |
$1221.0 | 2023-09-19 | ||
| Enamine | EN300-1799437-0.1g |
methyl 5-(1-amino-3-hydroxypropan-2-yl)-2-hydroxybenzoate |
2229153-86-8 | 0.1g |
$1119.0 | 2023-09-19 | ||
| Enamine | EN300-1799437-10.0g |
methyl 5-(1-amino-3-hydroxypropan-2-yl)-2-hydroxybenzoate |
2229153-86-8 | 10g |
$5467.0 | 2023-06-02 |
methyl 5-(1-amino-3-hydroxypropan-2-yl)-2-hydroxybenzoate 関連文献
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
2229153-86-8 (methyl 5-(1-amino-3-hydroxypropan-2-yl)-2-hydroxybenzoate) 関連製品
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
